3-Thienylglyoxylic acid

Overview

Description

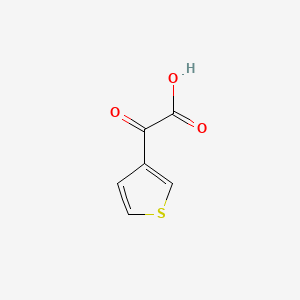

3-Thienylglyoxylic acid is an organic compound with the molecular formula C6H4O3S. It is a white crystalline solid and is used in various scientific research applications. The compound is synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Material Development

Synthesis of Antiviral Compounds : 14-Aryl/Heteroaryl-14H-dibenzo[a,j]xanthenes with significant anti-viral activity against tobacco mosaic virus were synthesized using an efficient polymer-supported catalyst. This synthesis involved reactions with carbonyl compounds, showcasing a potential application of 3-Thienylglyoxylic acid in the development of antiviral agents (Naidu et al., 2012).

Development of Amphiphilic Compounds : Research on siloxanes functionalized with polar groups via thiol-ene addition, where thioglycolic acid was used, demonstrated the creation of amphiphilic compounds with potential in self-assembling in solution and as solvent-free liquid electrolytes (Turcan-Trofin et al., 2019).

Nonlinear Optical Studies : Studies on new conjugated poly{2,2'-(3,4- dialkoxythiophene-2,5-diyl)bis[5-(2-thienyl)-1,3,4-oxadiazole]}s, starting from thiodiglycolic acid, revealed significant optical limiting behavior due to three-photon absorption, indicating applications in the field of nonlinear optics (Hegde et al., 2010).

Biotechnological Applications

Production of 3-Hydroxypropionic Acid : Corynebacterium glutamicum was engineered to efficiently produce 3-hydroxypropionic acid, a value-added chemical, from glucose and xylose. This involved pathways starting with glycerol synthesis and 3-HP production, highlighting potential applications in biotechnological synthesis (Chen et al., 2017).

Catabolism of 3-Mercaptopropionic Acid : Research on the catabolism of 3,3-thiodipropionic acid, a precursor for biotechnological synthesis of 3-mercaptopropionic acid-containing polythioesters, highlighted potential applications in engineering novel biosynthesis pathways (Bruland et al., 2009).

Nanotechnology and Polymer Science

Development of Mucoadhesive Nanoparticles : Thiolated chitosan nanoparticles, developed using thioglycolic acid, showed potential for drug and gene delivery applications due to their mucoadhesive properties and biocompatibility (Anitha et al., 2011).

Impact on Polymerization Kinetics : Studies on the effect of silica nanoparticle loading and surface modification on the kinetics of RAFT polymerization, where S-(thiobenzoyl)thioglycolic acid was used, provided insights into the impact of nanoparticles on polymerization processes (Salami‐Kalajahi et al., 2012).

properties

IUPAC Name |

2-oxo-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3S/c7-5(6(8)9)4-1-2-10-3-4/h1-3H,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOLYXBVJFTGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364875 | |

| Record name | 3-THIENYLGLYOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thienylglyoxylic acid | |

CAS RN |

39684-36-1 | |

| Record name | 3-THIENYLGLYOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[(2-chloroethyl)amino]-](/img/structure/B3052149.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052156.png)

![Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3052157.png)

![3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3052159.png)